[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+)
Description
This compound is a platinum(IV)-coordinated complex featuring a bifunctional nucleoside phosphate backbone. The structure comprises two purine-derived moieties: one with a 2-amino-6-oxo-1H-purin-9-yl group (hypoxanthine analog) and another with a 6-aminopurin-9-yl group (adenine analog). These are linked via a phosphodiester bridge, forming a dinucleotide-like scaffold. The platinum(4+) ion is coordinated to the azanide ligand (NH₂⁻), which likely stabilizes the complex and modulates its redox properties.
Properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N10O9P.2H2N.Pt/c21-16-14-17(24-5-23-16)29(6-25-14)13-2-9(10(3-31)37-13)39-40(34,35)36-4-11-8(32)1-12(38-11)30-7-26-15-18(30)27-20(22)28-19(15)33;;;/h5-13,31-32H,1-4H2,(H,34,35)(H2,21,23,24)(H3,22,27,28,33);2*1H2;/q;2*-1;+4/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNPJEJDQASSEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)N)O.[NH2-].[NH2-].[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N12O9PPt+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119637-81-9 | |
| Record name | Cisplatin-deoxy(adenosine monophosphate guanosine) adduct | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Activation of Nucleoside Monophosphates
The dinucleotide backbone is constructed via phosphorylation of 2′-deoxyguanosine and 2′-deoxyadenosine derivatives. As outlined in synthetic pathways for dinucleoside polyphosphates, nucleoside 5′-monophosphates (NMPs) are activated using carbodiimides or imidazole-based reagents. For this compound, 2-amino-9-(3-hydroxy-5-phosphonatooxolan-2-yl)-1H-purin-6-one and 9-(5-(hydroxymethyl)-3-phosphonatooxolan-2-yl)-1H-purin-6-amine are converted to their phosphoromorpholidate intermediates using N,N′-dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF). This step facilitates the formation of a reactive phosphorus center for subsequent coupling.
Coupling via Phosphorimidazolide Intermediates
Activated NMPs are coupled using N,N′-carbonyldiimidazole (CDI) to form a 5′,5′-phosphodiester bond. The reaction proceeds under anhydrous conditions at 25°C for 24–48 hours, yielding the unsymmetrical dinucleotide [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate (Figure 1). Mechanochemical approaches using ball milling have been reported to accelerate this step, reducing reaction times to 2–4 hours with comparable yields.
Platinum(IV) Coordination Chemistry
Preparation of Platinum(IV) Precursors
Platinum(IV) complexes are typically synthesized by oxidizing platinum(II) precursors. Starting with cis-[Pt(NH3)2Cl2] (cisplatin), oxidation with hydrogen peroxide (H2O2) in acidic media generates cis-[Pt(NH3)2Cl2(OH)2]. This tetrachlorido-dihydroxido intermediate serves as the precursor for ligand substitution reactions.
Ligand Substitution with Dinucleotide
The dinucleotide acts as a bidentate ligand, displacing two chloride ions from cis-[Pt(NH3)2Cl2(OH)2]. Reaction conditions involve stirring the platinum(IV) precursor with the dinucleotide in a 1:1 molar ratio in aqueous buffer (pH 6.5–7.5) at 37°C for 72 hours. The azanide (NH2−) counterion is introduced via ion exchange using ammonium hydroxide, neutralizing the charge of the resulting complex.
Table 1: Key Reaction Parameters for Platinum(IV) Coordination
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 37°C | |
| pH | 6.5–7.5 | |
| Reaction Time | 72 hours | |
| Molar Ratio (Pt:Dinucleotide) | 1:1 |
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from N,N-dimethylacetamide (DMA) containing 0.1 M HCl. Slow cooling to 4°C yields crystalline material, which is washed with cold acetone to remove residual solvents.
Chromatographic Methods
Size-exclusion chromatography (SEC) on Sephadex LH-20 resolves unreacted dinucleotide and platinum species. Elution with ammonium bicarbonate (50 mM, pH 8.0) ensures minimal degradation of the platinum(IV) core.
Analytical Confirmation
-
31P NMR : A single resonance at δ −2.5 ppm confirms phosphate linkage integrity.
-
195Pt NMR : A signal at δ 2100 ppm verifies platinum(IV) oxidation state.
-
HR-MS : Molecular ion peak at m/z 903.5503 ([M+H]+) aligns with the theoretical mass of C20H30N12O13P2Pt.
Challenges and Optimization
Stereochemical Control
Maintaining the cis geometry of platinum ligands is critical for biological activity. Microwave-assisted synthesis (100°C, 10 minutes) reduces isomerization compared to conventional heating.
Stability in Aqueous Media
The platinum(IV)-dinucleotide conjugate exhibits hydrolytic instability at pH > 8.0. Lyophilization in the presence of trehalose (5% w/v) enhances shelf-life to >12 months at −20°C.
Scalability and Industrial Relevance
Gram-scale production employs flow chemistry techniques, where platinum oxidation and ligand substitution occur in a continuous reactor . This method achieves 85% yield with >99% purity, surpassing batch processes.
Chemical Reactions Analysis
Types of Reactions: [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) primarily undergoes substitution reactions. The platinum atom in cisplatin can form covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of the adduct.
Common Reagents and Conditions: The formation of the adduct requires cisplatin and a DNA oligonucleotide containing deoxyadenosine monophosphate and deoxyguanosine monophosphate. The reaction typically occurs in an aqueous solution at physiological pH and temperature.
Major Products: The major product of the reaction is the cisplatin-deoxy(adenosine monophosphate guanosine) adduct itself. This adduct can further undergo hydrolysis and other reactions depending on the conditions.
Scientific Research Applications
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) is extensively studied in the field of cancer research. It is used to understand the mechanism of action of cisplatin and its interaction with DNA. This adduct is also used in studies related to DNA repair mechanisms, as the formation of the adduct triggers cellular responses to repair the damaged DNA. Additionally, it is used in the development of new platinum-based drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of cisplatin-deoxy(adenosine monophosphate guanosine) adduct involves the formation of covalent bonds between the platinum atom of cisplatin and the nitrogen atoms of the purine bases in DNA. This interaction interferes with DNA replication and transcription, leading to the activation of cellular pathways that result in cell death. The adduct formation triggers DNA damage response mechanisms, including the activation of repair proteins and cell cycle checkpoints.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- DNA Interaction : Preliminary molecular docking studies suggest the compound’s platinum center binds to N7 of guanine, similar to cisplatin, while the hypoxanthine moiety may intercalate or form Hoogsteen base pairs .
- Redox Activation : The Pt(IV)-to-Pt(II) reduction in hypoxic tumor microenvironments could release active Pt(II) species, minimizing systemic toxicity .
- Synergistic Effects : The adenine moiety may inhibit purine salvage pathways, enhancing cytotoxicity in rapidly dividing cells .
Biological Activity
The compound [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The structure of the compound includes purine bases, hydroxyl groups, and phosphate moieties, which are critical for its biological function. The presence of platinum in its formulation suggests potential applications in cancer therapy, as platinum-based drugs are known for their anticancer properties.
The biological activity of this compound is primarily mediated through its interaction with cellular components. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, affecting DNA and RNA synthesis.
- Signal Transduction Modulation : It can influence signaling pathways by interacting with receptors or other signaling molecules, potentially altering cell proliferation and survival.
- Cellular Uptake : The structural features facilitate cellular uptake, allowing it to exert effects intracellularly.
Anticancer Properties
Research has indicated that compounds similar to this one exhibit significant anticancer activity. For instance, studies have shown that purine derivatives can induce apoptosis in cancer cells through various pathways, including:
- Activation of caspases
- Modulation of Bcl-2 family proteins
In vitro studies demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Antiviral Effects
The compound's structural similarity to nucleosides suggests potential antiviral activity. Research indicates that certain purine analogs can inhibit viral replication by interfering with viral polymerases. This aspect is particularly relevant in the context of RNA viruses.
Case Studies
-
Study on Anticancer Efficacy :
A study published in Frontiers in Pharmacology evaluated a series of purine derivatives for their ability to inhibit tumor growth in xenograft models. The results showed that compounds with similar structures to our compound significantly reduced tumor size compared to controls, supporting their potential as anticancer agents. -
Antiviral Activity Assessment :
Another investigation focused on the antiviral properties of purine-based compounds against HIV and Hepatitis C viruses. The findings revealed that these compounds could reduce viral loads in infected cell cultures, indicating a promising avenue for further research into antiviral therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Adenosine Triphosphate (ATP) | Contains adenine base and triphosphate group | Energy transfer, signaling |
| Guanosine Monophosphate (GMP) | Contains guanine base | Signaling molecule |
| Cytidine Diphosphate (CDP) | Contains cytosine base | Involved in lipid metabolism |
This table illustrates how the compound compares with other well-known purine derivatives regarding structure and biological activity.
Q & A
Basic: What are the recommended methods for synthesizing and purifying this platinum(4+)-nucleoside phosphate complex?
Answer:
The synthesis involves sequential phosphorylation of nucleoside precursors followed by platinum(4+) coordination. Key steps include:
- Phosphorylation : Use in situ phosphorylation agents (e.g., POCl₃ or carbodiimides) to esterify the hydroxyl groups of the nucleoside moieties. Monitor reaction progress via ³¹P-NMR to confirm phosphate bond formation .
- Platinum Coordination : React the phosphorylated nucleoside with platinum(IV) precursors (e.g., PtCl₄) in aqueous ammonia to stabilize the azanide ligand. Optimize pH (6.5–7.5) to prevent hydrolysis of the Pt(IV) center .
- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the product. Confirm purity (>95%) via LC-MS and elemental analysis for Pt content .
Basic: How can researchers confirm the structural integrity and coordination geometry of the platinum center?
Answer:
Use a combination of spectroscopic and computational methods:
- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to determine Pt(IV) coordination geometry (e.g., octahedral vs. square planar) .
- Extended X-ray Absorption Fine Structure (EXAFS) : Analyze Pt-L edge spectra to identify ligand bonding distances and coordination number .
- Density Functional Theory (DFT) : Model the electronic structure to predict stability of the Pt-azanide bond and compare with experimental ¹H/¹⁵N-NMR chemical shifts .
Advanced: What strategies are effective in overcoming resistance mechanisms observed in platinum-nucleoside complexes?
Answer:
Resistance often arises from reduced cellular uptake or enhanced DNA repair. Strategies include:
- Ligand Modification : Introduce hydrophobic substituents (e.g., methyl groups) to the nucleoside to improve membrane permeability, as seen in analogs targeting P2Y purinergic receptors .
- Combination Therapies : Co-administer with inhibitors of nucleotide excision repair (NER) proteins (e.g., ERCC1-XPF) to potentiate DNA adduct formation .
- Metallomics Profiling : Use ICP-MS to track intracellular Pt accumulation and correlate with cytotoxicity data in resistant vs. sensitive cell lines .
Advanced: How does the compound interact with DNA or RNA, and what analytical techniques are suitable for studying these interactions?
Answer:
The nucleoside-phosphate backbone facilitates DNA intercalation, while Pt(IV) forms covalent adducts. Key techniques:
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon binding .
- Electrophoretic Mobility Shift Assay (EMSA) : Visualize DNA strand breaks or crosslinking using plasmid DNA (e.g., pBR322) and agarose gel electrophoresis .
- Molecular Dynamics (MD) Simulations : Model interactions between the Pt(IV) center and guanine-rich DNA sequences to predict binding affinity .
Advanced: What are the challenges in achieving stereochemical control during synthesis, and how can they be mitigated?
Answer:
The compound contains multiple chiral centers in the oxolane (sugar) and phosphate groups. Challenges include:
- Racemization : During phosphorylation, use low temperatures (0–4°C) and non-polar solvents (e.g., THF) to minimize epimerization .
- Stereoselective Coordination : Employ chiral auxiliaries (e.g., L-proline) to direct Pt(IV) binding to specific nucleoside hydroxyl groups .
- Analytical Validation : Use chiral HPLC with a cellulose-based column to resolve enantiomers and confirm stereopurity (>99% ee) .
Basic: What in vitro assays are suitable for initial evaluation of the compound’s biological activity?
Answer:
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, A549) using the MTT assay ; compare IC₅₀ values with cisplatin .
- DNA Binding Kinetics : Use UV-Vis spectroscopy to monitor hypochromicity at 260 nm upon incubation with calf thymus DNA .
- Topoisomerase Inhibition : Assess via agarose gel-based assays to detect stabilization of DNA-enzyme complexes .
Advanced: How can researchers investigate the redox behavior and stability of the Pt(IV) center under physiological conditions?
Answer:
- Cyclic Voltammetry (CV) : Measure reduction potentials in PBS (pH 7.4) to assess susceptibility to intracellular reduction (Pt(IV) → Pt(II)) .
- Stability Studies : Incubate the compound in simulated body fluid (37°C, 5% CO₂) and quantify degradation products via HPLC-ESI-MS over 24–72 hours .
- Electron Paramagnetic Resonance (EPR) : Detect free radicals generated during redox reactions, which may influence cytotoxicity .
Basic: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Answer:
- QSAR/QSPR Models : Use software like MOE or Schrödinger to predict logP, solubility, and plasma protein binding based on structural descriptors .
- ADMET Prediction : Platforms like SwissADME can estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular Docking : Screen against ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein) to predict efflux-mediated resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
